Electroless Nickel Plating: Deposit Phosphorus Content Comparison with Borane-Based Reducing Agents
Sodium hypophosphite uniquely co-deposits phosphorus during nickel reduction, forming Ni-P alloys. This contrasts with dimethylamine-borane (DMAB) or sodium borohydride, which produce pure Ni or Ni-B deposits, respectively [1]. The phosphorus content in sodium hypophosphite-derived coatings is tunable from 4% to 15% by weight, enabling precise control over coating properties [2].
| Evidence Dimension | Deposit Composition |
|---|---|
| Target Compound Data | Ni-P alloy with 4-15 wt% P |
| Comparator Or Baseline | DMAB → Pure Ni or Ni-B alloy; NaBH₄ → Ni-B alloy |
| Quantified Difference | Unique P co-deposition; no P in deposits from other common ENP reducing agents |
| Conditions | Acidic/alkaline electroless nickel plating baths |
Why This Matters
The ability to co-deposit phosphorus directly dictates the corrosion resistance and hardness of the final coating, a capability absent in borane- or borohydride-based reducing agents.
- [1] PatentHub. ELECTROLESS PALLADIUM PLATING BATH COMPOSITION patent. Available from: https://trade.patenthub.cn/patent/58998598.html View Source
- [2] NBInno. The Chemistry of Electroless Nickel Plating with Sodium Hypophosphite. NBInno. 2026 Jan 19. Available from: https://www.nbinno.com/article/other-organic-chemicals/chemistry-electroless-nickel-plating-sodium-hypophosphite-fi View Source
